molecular formula C9H16ClN B2389769 (1-Cyclopropylcyclopent-3-en-1-yl)methanamine;hydrochloride CAS No. 2470435-65-3

(1-Cyclopropylcyclopent-3-en-1-yl)methanamine;hydrochloride

Cat. No.: B2389769
CAS No.: 2470435-65-3
M. Wt: 173.68
InChI Key: MYHQZPMNTFVMEM-UHFFFAOYSA-N
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Description

(1-Cyclopropylcyclopent-3-en-1-yl)methanamine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a cyclopropyl group attached to a cyclopentene ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylcyclopent-3-en-1-yl)methanamine;hydrochloride typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Cyclopentene Ring Formation: This step may involve cyclization reactions, where linear precursors are converted into cyclic structures.

    Attachment of the Methanamine Group: This can be done through nucleophilic substitution reactions, where an amine group is introduced to the cyclopentene ring.

    Formation of the Hydrochloride Salt: The final step involves reacting the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it is converted to its corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: It could be investigated for its potential use in drug development.

    Industry: The compound may find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1-Cyclopropylcyclopent-3-en-1-yl)methanamine;hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.

    Cyclopentylamine: Contains a cyclopentane ring attached to an amine group.

Uniqueness

(1-Cyclopropylcyclopent-3-en-1-yl)methanamine;hydrochloride is unique due to its specific structure, which combines a cyclopropyl group, a cyclopentene ring, and a methanamine group. This unique structure may confer specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

(1-cyclopropylcyclopent-3-en-1-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c10-7-9(8-3-4-8)5-1-2-6-9;/h1-2,8H,3-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHQZPMNTFVMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CC=CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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